molecular formula C14H10F3N3O4 B5752620 N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea

N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea

Cat. No. B5752620
M. Wt: 341.24 g/mol
InChI Key: YGNVMOMFWHRDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, also known as NTU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cell signaling pathways.

Mechanism of Action

N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea exerts its inhibitory effect on PTPs by binding to the catalytic site of the enzyme and blocking its activity. This results in the accumulation of phosphorylated proteins, which can lead to downstream signaling events. N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to be highly selective for PTPs, with little or no effect on other phosphatases or kinases.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cell culture studies, N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to enhance insulin signaling and glucose uptake, reduce inflammation, and inhibit cancer cell proliferation and migration. In animal studies, N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to improve glucose tolerance, reduce body weight gain, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for investigating their role in cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to its use. N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is a small molecule inhibitor, which means that it may not be suitable for studying the role of PTPs in larger protein complexes. In addition, its inhibitory effect on PTPs may be overcome by high concentrations of substrate, which can limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. One area of interest is the development of more potent and selective inhibitors of PTPs based on the structure of N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. Another area of interest is the investigation of the role of PTPs in other disease states, such as neurodegenerative disorders and cardiovascular disease. Finally, the development of N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea as a therapeutic agent for the treatment of cancer, diabetes, and other diseases is an area of active research.

Synthesis Methods

N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea can be synthesized using a multistep process involving the reaction of 3-nitroaniline with 4-trifluoromethoxyaniline, followed by the addition of phosgene and subsequent reaction with ammonia. The final product is obtained after purification and recrystallization.

Scientific Research Applications

N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been extensively used in scientific research as a tool to study the role of PTPs in various cellular processes. PTPs are involved in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in the development of various diseases, including cancer, diabetes, and autoimmune disorders. N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2, and has been used to investigate their role in insulin signaling, immune responses, and cancer progression.

properties

IUPAC Name

1-(3-nitrophenyl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O4/c15-14(16,17)24-12-6-4-9(5-7-12)18-13(21)19-10-2-1-3-11(8-10)20(22)23/h1-8H,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNVMOMFWHRDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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